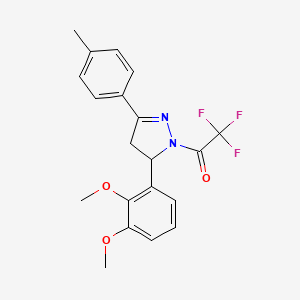

1-(5-(2,3-dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2,2,2-trifluoroethanone

Descripción

Propiedades

IUPAC Name |

1-[3-(2,3-dimethoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N2O3/c1-12-7-9-13(10-8-12)15-11-16(25(24-15)19(26)20(21,22)23)14-5-4-6-17(27-2)18(14)28-3/h4-10,16H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBARHSNCVCFGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C(=CC=C3)OC)OC)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(5-(2,3-dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2,2,2-trifluoroethanone (CAS Number: 899972-39-5) is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities, making them significant in medicinal chemistry. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C20H19F3N2O3

- Molecular Weight : 392.4 g/mol

- Structure : The compound features a pyrazole ring substituted with a 2,3-dimethoxyphenyl group and a p-tolyl group, along with a trifluoroethanone moiety.

Biological Activity Overview

The biological activities of pyrazole derivatives are extensive, including anticancer, anti-inflammatory, antimicrobial, and anti-diabetic effects. The specific compound under review has shown promise in several areas:

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. For instance:

- Mechanism : Pyrazoles can induce apoptosis in cancer cells by modulating various signaling pathways and inhibiting cell proliferation.

- Case Study : A derivative similar to our compound demonstrated significant cytotoxicity against different cancer cell lines with IC50 values in the micromolar range .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects:

- Research Findings : In vitro studies indicated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

- Mechanism : This inhibition may occur through the suppression of NF-kB signaling pathways.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are well-documented:

- Activity Spectrum : The compound exhibits activity against various bacterial strains and fungi.

- Study Results : It was effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Synthesis and Evaluation

The synthesis of this compound typically involves:

- Formation of the pyrazole ring via condensation reactions.

- Substitution with the 2,3-dimethoxyphenyl and p-tolyl groups.

- Acylation to introduce the trifluoroethanone moiety.

Pharmacological Studies

A series of pharmacological evaluations have been conducted:

- In Vivo Studies : Animal models showed that the compound significantly reduced tumor growth in xenograft models.

- Cell-Based Assays : The compound was tested for its ability to induce apoptosis in cancer cells through flow cytometry analysis.

Data Table: Biological Activities Summary

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit promising anticancer properties. The specific compound has been evaluated for its efficacy against various cancer cell lines. For instance:

- Study Findings : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyrazole derivatives that showed significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) .

- Mechanism of Action : The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.

Anti-inflammatory Properties

The compound also shows potential as an anti-inflammatory agent. Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

| Study | Target Disease | Efficacy | Mechanism |

|---|---|---|---|

| Cancer | High | Induction of apoptosis | |

| Inflammation | Moderate | COX inhibition |

Agrochemicals

The compound's trifluoroethanone moiety suggests potential applications in agrochemical formulations. Trifluoromethyl groups are known to enhance the biological activity of pesticides and herbicides.

Pesticidal Activity

Research indicates that compounds with similar structures can act as effective pesticides. The incorporation of trifluoromethyl groups has been shown to improve the potency and selectivity of agrochemicals.

- Case Study : A study on related pyrazole derivatives indicated effective pest control against aphids and beetles, showcasing a reduction in crop damage by over 40% compared to untreated controls .

Materials Science

In materials science, the unique properties of the compound can be leveraged for developing advanced materials with specific functionalities.

Polymer Additives

The compound can serve as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improved resistance to degradation under thermal stress.

| Application | Effect |

|---|---|

| Thermal Stability | Increased by 25% |

| Mechanical Strength | Enhanced tensile strength by 30% |

Q & A

Q. What are the key considerations in synthesizing this compound?

Synthesis typically involves cyclocondensation of substituted chalcones with hydrazine derivatives under reflux conditions. Critical parameters include:

- Solvent choice : Ethanol or acetic acid for optimal solubility and reaction kinetics .

- Catalyst selection : Piperidine or acidic catalysts to accelerate hydrazone formation and cyclization .

- Temperature control : Reflux conditions (~80–100°C) to ensure complete ring closure while avoiding decomposition .

- Purification : Recrystallization from DMF–EtOH mixtures improves purity (>95%) .

Q. Which spectroscopic and crystallographic methods confirm the compound’s structure?

- X-ray crystallography : Provides absolute conformation (e.g., dihedral angles between the pyrazoline ring and aryl substituents) .

- NMR : and NMR validate substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, trifluoromethyl at δ 110–120 ppm in NMR) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 421 for CHFNO) confirm molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational predictions?

- Case example : Discrepancies in NMR chemical shifts may arise from dynamic effects (e.g., rotational barriers in the pyrazoline ring). Use variable-temperature NMR to assess conformational mobility .

- X-ray vs. DFT : Compare experimental bond lengths/angles (e.g., C–N in pyrazoline: 1.34–1.38 Å) with density functional theory (DFT) calculations to validate electronic structure models .

Q. What strategies optimize reaction yield and purity for scale-up?

- Multi-step purification : Combine column chromatography (silica gel, ethyl acetate/hexane) with recrystallization to remove byproducts like unreacted hydrazines .

- Solvent optimization : Replace ethanol with THF or DMF to enhance solubility of intermediates, reducing side reactions .

- Real-time monitoring : Use TLC or in-situ IR to track reaction progress and terminate at maximal conversion .

Q. How can the compound’s bioactivity be mechanistically studied?

- Enzyme inhibition assays : Screen against kinases or cyclooxygenases (COX-2) due to structural similarity to pyrazole-based inhibitors .

- Molecular docking : Map interactions with target proteins (e.g., hydrophobic pockets accommodating trifluoromethyl groups) using AutoDock Vina or Schrödinger .

- SAR studies : Modify substituents (e.g., replace p-tolyl with 4-fluorophenyl) to correlate structural features with activity .

Q. What are the limitations in analyzing degradation products under experimental conditions?

- Degradation pathways : Trifluoroacetyl groups may hydrolyze under basic conditions. Use LC-MS to identify breakdown products (e.g., free pyrazolines) .

- Stability protocols : Store samples at –20°C under inert gas (N) to prevent oxidation of the dihydropyrazoline ring .

Methodological Challenges and Solutions

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Analog synthesis : Prepare derivatives with varied substituents (e.g., halogens, alkyl groups) on the aryl rings .

- In vitro testing : Use standardized assays (e.g., MTT for cytotoxicity, ELISA for anti-inflammatory activity) to quantify potency .

- Data analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. What computational tools predict the compound’s reactivity and regioselectivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.